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Compound of Interest

Ethyl 5-aminopyridine-3-
Compound Name:
carboxylate

Cat. No.: B096298

An In-depth Technical Guide to the Basic Properties of Ethyl 5-Aminopyridine-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of Ethyl
5-aminopyridine-3-carboxylate. It includes an analysis of its physicochemical characteristics,
predicted basicity and solubility, and detailed experimental protocols for their determination.
This document is intended to serve as a foundational resource for professionals utilizing this
compound in synthesis, research, and drug development.

Physicochemical Properties

Ethyl 5-aminopyridine-3-carboxylate is a substituted pyridine derivative containing a primary
aromatic amine and an ethyl ester functional group. These groups dictate its chemical reactivity
and physical properties.
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Property Value Source
Molecular Formula CsH10N202 [1]
Molecular Weight 166.18 g/mol [1]

CAS Number 17285-76-6 [1]
Appearance Solid (predicted)

5-Amino-3-pyridinecarboxylic
Synonyms acid ethyl ester, Ethyl 5- [1]

aminonicotinate

Core Basic Properties
Basicity and pKa Analysis

The basicity of Ethyl 5-aminopyridine-3-carboxylate is a critical parameter influencing its
reactivity, solubility in acidic media, and interaction with biological targets. The primary
contributor to its basicity is the lone pair of electrons on the exocyclic amino group (-NH2).
However, this basicity is significantly modulated by the electronic effects of the pyridine ring

and the carboxylate group.

¢ Influence of the Pyridine Ring: The nitrogen atom within the pyridine ring is electronegative
and exerts an electron-withdrawing inductive effect, decreasing the electron density of the
ring.

« Influence of the Ethyl Carboxylate Group: The ester group (-COOEt) is also strongly
electron-withdrawing through both inductive and resonance effects.

» Combined Effect: Both substituents pull electron density away from the exocyclic amino
group. This delocalization reduces the availability of the amine's lone pair for protonation,
thereby making Ethyl 5-aminopyridine-3-carboxylate a significantly weaker base than

simple aliphatic amines or even aniline.

While no experimental pKa value for this specific molecule is readily available in the literature,
the pKa of the conjugate acid (pKaH) is expected to be low. For context, the predicted pKa of a
structurally similar, but likely more basic compound, Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-
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carboxylate, is 2.38 £ 0.30.[2] This suggests the basic strength of Ethyl 5-aminopyridine-3-
carboxylate is substantially suppressed.

Factors Influencing Basicity of Amino Group (-NH2)

Pyridine Ring Nitrogen Ethyl Carboxylate Group
(Electron-Withdrawing) (Electron-Withdrawing)

- Decreases - Decreases
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——————— i Overall Basicity
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Caption: Factors decreasing the basicity of the amino group.

Solubility Profile

The solubility of a compound is determined by its polarity and ability to interact with the solvent.
Based on its structure, the following solubility profile is predicted:

o Water: Likely sparingly soluble. While it possesses polar functional groups capable of
hydrogen bonding (amine, ester, ring nitrogen), the overall molecule has significant nonpolar
character from the aromatic ring and ethyl group.

e Aqueous Acid (e.g., 5% HCI): Expected to be soluble. The basic amino group will be
protonated in an acidic solution to form an ammonium salt. This ionic salt is significantly
more polar than the neutral molecule, leading to high water solubility.[3]
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e Agueous Base (e.g., 5% NaOH): Expected to be insoluble. The molecule lacks a significant
acidic proton and will not react with a base to form a salt.[4]

e Organic Solvents (e.g., Ether, Dichloromethane): Expected to be soluble in moderately polar
organic solvents.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of
the core basic properties of Ethyl 5-aminopyridine-3-carboxylate.

Protocol: Determination of pKa by Potentiometric
Titration

This protocol describes the determination of the pKa of the conjugate acid of the amine group
using potentiometric titration in a mixed agueous-organic solvent system to ensure solubility.

Apparatus and Reagents:

e pH meter with a calibrated glass electrode

o Automatic titrator or manual burette (Class A)

 Stir plate and magnetic stir bar

o Beaker (100 mL)

» Ethyl 5-aminopyridine-3-carboxylate (accurately weighed, ~20-40 mg)
e Methanol or Ethanol (ACS grade)

» Deionized water

o Standardized hydrochloric acid (HCI) solution (e.g., 0.1 M)

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Methodology:
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Sample Preparation: Accurately weigh approximately 20-40 mg of Ethyl 5-aminopyridine-3-
carboxylate and transfer it to a 100 mL beaker.

Dissolution: Add 25 mL of methanol or ethanol to dissolve the compound completely. Add 25
mL of deionized water to create a 1:1 mixed solvent system. Place a magnetic stir bar in the
beaker and place it on a stir plate.

Acidification: Add a stoichiometric excess of standardized 0.1 M HCI to the solution to ensure
the complete protonation of all amine groups. For example, add 5.00 mL.

Titration Setup: Immerse the calibrated pH electrode in the solution, ensuring the bulb is
submerged but not in contact with the stir bar. Begin gentle stirring.

Titration: Titrate the excess acid and the protonated amine by adding the standardized 0.1 M
NaOH solution in small, precise increments (e.g., 0.1 mL). Record the pH value after each
addition, allowing the reading to stabilize.

Data Analysis:

o Plot the recorded pH values against the volume of NaOH added to generate a titration

curve.

o Calculate the first derivative (ApH/AV) to precisely locate the equivalence points, which
appear as peaks. The first equivalence point corresponds to the neutralization of excess
HCI, and the second corresponds to the deprotonation of the protonated amine.

o The volume of NaOH at the halfway point between the first and second equivalence points
is the half-equivalence volume (V1/2).

o The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence
volume (pKa = pH at V1/2).
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1. Prepare Sample
(Dissolve in 50% Methanol/Water)

i

2. Add Excess Standard HCI
(Protonate all amine)

i

3. Titrate with Standard NaOH
(Record pH vs. Volume)

i

4. Plot Titration Curve
(pH vs. Volume NaOH)

'

5. Identify Equivalence Points (EP1, EP2)
(Calculate 1st Derivative)

'

6. Find Half-Equivalence Point
Vi/2 = EP1 + (EP2 - EP1)/2

'

7. Determine pKa
pKa = pH at Vi/2

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.
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Protocol: Determination of Solubility Classification

This protocol follows a standard qualitative analysis scheme to classify the compound based
on its solubility in different solvents.[3][4]

Apparatus and Reagents:

o Small test tubes (e.g., 10x75 mm) and a test tube rack
e Spatula

o Graduated pipettes or droppers

o Ethyl 5-aminopyridine-3-carboxylate

o Deionized water

o Diethyl ether

e 5% (w/v) Aqueous HCI solution

e 5% (w/v) Aqueous NaOH solution

pH paper or litmus paper
Methodology:

o Water Solubility: Place ~25 mg of the compound into a test tube. Add 0.75 mL of deionized
water in portions, shaking vigorously after each addition. If the compound dissolves
completely, it is water-soluble. Test the pH of the agueous solution with litmus paper.[3][4]

» Ether Solubility (if water-soluble): Place ~25 mg of the compound into a test tube. Add 0.75
mL of diethyl ether and shake. Observe for solubility.

o 5% HCI Solubility (if water-insoluble): Place ~25 mg of the compound into a test tube. Add
0.75 mL of 5% HCI solution and shake. Solubility indicates the presence of a basic functional
group (Class B).[3]
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* 5% NaOH Solubility (if water-insoluble): Place ~25 mg of the compound into a test tube. Add
0.75 mL of 5% NaOH solution and shake. Insolubility confirms the absence of a significant

acidic group.

+ Classification: Based on the results, classify the compound. Ethyl 5-aminopyridine-3-
carboxylate is expected to be insoluble in water, insoluble in 5% NaOH, and soluble in 5%
HCI, placing it in the Class B (Bases) solubility category.

Start: Add ~25mg of Compound

to 0.75mL Solvent

Insoluble Soluble
. Soluble
0,
Test with 5% HCI (Class S, Se, S1)

Insoluble Soluble

Soluble

i 0,
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Caption: Logical workflow for solubility classification.
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Synthesis and Applications

Ethyl 5-aminopyridine-3-carboxylate is typically synthesized via Fischer esterification of its
corresponding carboxylic acid.

o General Synthesis: 5-Aminopyridine-3-carboxylic acid is reacted with an excess of ethanol in
the presence of a strong acid catalyst (such as sulfuric acid or thionyl chloride) under reflux
conditions. The excess ethanol serves as both reactant and solvent, driving the equilibrium
towards the formation of the ethyl ester.[1]

In research and development, this compound serves primarily as a versatile synthetic
intermediate. Its functional groups allow for a wide range of subsequent chemical
modifications. The amino group can be acylated, alkylated, or transformed into other functional
groups, while the ester can be hydrolyzed or used in transesterification reactions. These
modifications are key steps in building more complex molecules for applications in medicinal
chemistry and materials science.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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